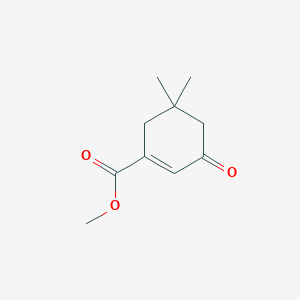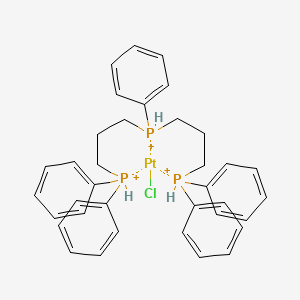
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is a complex organophosphorus compound that contains platinum
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum typically involves the reaction of chloroplatinic acid with 3-diphenylphosphaniumylpropyl-phenylphosphanium ligands. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the phosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or using a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum complexes, while reduction may produce lower oxidation states.
Aplicaciones Científicas De Investigación
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum involves its interaction with molecular targets such as DNA, proteins, and enzymes The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
- Dichloronickel; 3-diphenylphosphaniumylpropyl-diphenyl-phosphonium
Uniqueness
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is unique due to its platinum center, which imparts distinct chemical properties compared to similar compounds containing iron or nickel. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications.
Propiedades
Número CAS |
71597-21-2 |
|---|---|
Fórmula molecular |
C36H40ClP3Pt+3 |
Peso molecular |
796.2 g/mol |
Nombre IUPAC |
bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum |
InChI |
InChI=1S/C36H37P3.ClH.Pt/c1-6-18-32(19-7-1)37(28-16-30-38(33-20-8-2-9-21-33)34-22-10-3-11-23-34)29-17-31-39(35-24-12-4-13-25-35)36-26-14-5-15-27-36;;/h1-15,18-27H,16-17,28-31H2;1H;/q;;+1/p+2 |
Clave InChI |
CJXJPKRZOPAGKU-UHFFFAOYSA-P |
SMILES canónico |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)CCC[PH+](C4=CC=CC=C4)C5=CC=CC=C5.Cl[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



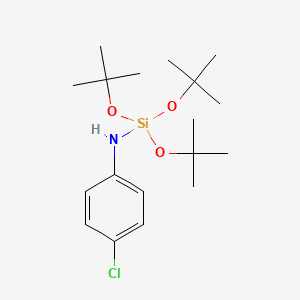
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
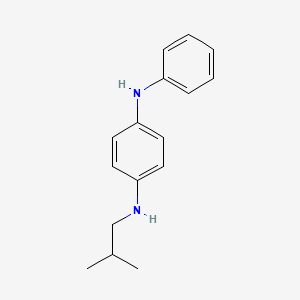
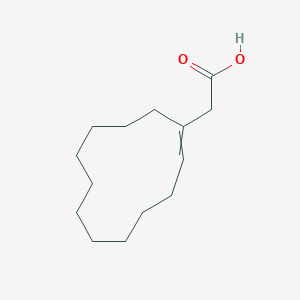
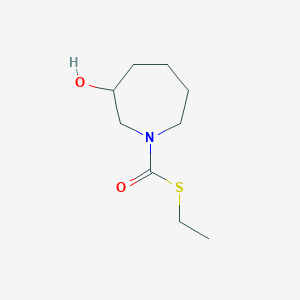

![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)

